molecular formula C17H14Cl4N2O2S B11514612 4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11514612
M. Wt: 452.2 g/mol
InChI Key: UQFMVWUPNNGDJG-UHFFFAOYSA-N
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Description

4-Chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a chemical compound with the following properties:

    Molecular Formula: CHClNO

    Molecular Weight: 356.081 g/mol

    CAS Number: 324072-90-4

This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes: The synthetic route for 4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves the following steps:

    Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis using appropriate precursors.

    Chlorination: The chlorination of the indole ring introduces the chloro substituents.

    Sulfonation: The final step involves sulfonation of the chlorinated indole derivative to yield the target compound.

Industrial Production: Industrial production methods for this compound are proprietary and may vary based on the manufacturer. it is typically synthesized using efficient and scalable processes.

Chemical Reactions Analysis

4-Chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions may lead to different derivatives.

    Substitution: Substitution reactions at the chloro substituents are common.

Common reagents include chlorinating agents (such as thionyl chloride), sulfonating agents (such as sulfuric acid), and reducing agents (such as hydrogen gas).

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

4-Chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern. Similar compounds include 4-bromo analogs and related indole derivatives .

Properties

Molecular Formula

C17H14Cl4N2O2S

Molecular Weight

452.2 g/mol

IUPAC Name

4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H14Cl4N2O2S/c1-10-15(13-4-2-3-5-14(13)22-10)16(17(19,20)21)23-26(24,25)12-8-6-11(18)7-9-12/h2-9,16,22-23H,1H3

InChI Key

UQFMVWUPNNGDJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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